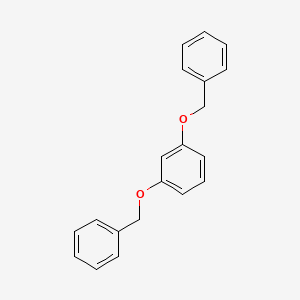

1,3-Dibenzyloxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHZVQZWMQUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362173 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-42-4 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibenzyloxybenzene: Core Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzyloxybenzene, also known as resorcinol dibenzyl ether, is a significant organic compound utilized as a versatile building block and protecting group strategy in complex organic synthesis. This technical guide delves into the fundamental properties, structural characteristics, synthesis, and key reactions of this compound, providing field-proven insights for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Properties and Structural Elucidation

This compound presents as a white to light yellow crystalline powder. A comprehensive summary of its core chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O₂ | [1][2][3] |

| Molecular Weight | 290.36 g/mol | [1][2][3] |

| Appearance | White to light yellow to light orange powder to crystal | [1][4] |

| Melting Point | 71.0 to 76.0 °C | [4] |

| Boiling Point | 440.3 °C at 760 mmHg (Predicted) | |

| Density | 1.121 g/cm³ (Predicted) | |

| CAS Number | 3769-42-4 | [1][2][4] |

| Synonyms | 1,3-Bis(benzyloxy)benzene, Resorcinol Dibenzyl Ether | [1][4] |

The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 3 positions with benzyloxy groups (-OCH₂C₆H₅). The ether linkages provide a degree of conformational flexibility.

Caption: Chemical structure of this compound.

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key expected spectral features are summarized in Table 2.

| Spectroscopic Method | Key Expected Features |

| ¹H NMR | Signals corresponding to the benzylic protons (-CH₂-), typically a singlet around 5.0-5.2 ppm. Aromatic protons of the central ring will appear as a multiplet, and the protons of the two benzyl groups will also appear as multiplets in the aromatic region (approx. 7.2-7.5 ppm). |

| ¹³C NMR | Resonances for the benzylic carbons (approx. 70 ppm), and multiple signals in the aromatic region (approx. 100-160 ppm) for the carbons of the three benzene rings. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkages (approx. 1000-1300 cm⁻¹), C-H stretching for aromatic and benzylic protons, and C=C stretching for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (290.36 g/mol ). Fragmentation patterns may show the loss of benzyl or benzyloxy groups. |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of resorcinol (benzene-1,3-diol) with benzyl bromide in the presence of a suitable base.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Resorcinol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, finely powdered)

-

Benzyl Bromide (2.2 eq)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol and anhydrous acetone (or DMF).

-

Add the finely powdered anhydrous potassium carbonate to the solution.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of benzyl bromide and to ensure the efficiency of the base.

-

Excess Base and Alkylating Agent: A slight excess of potassium carbonate and benzyl bromide is used to drive the reaction to completion and ensure the dibenzylation of both hydroxyl groups of resorcinol.

-

Choice of Solvent: Acetone is a common choice due to its polarity and boiling point, facilitating the dissolution of reactants and the reaction rate. DMF can be used for less reactive substrates due to its higher boiling point and ability to dissolve a wider range of salts.

-

Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts, unreacted resorcinol, and other water-soluble impurities.

Key Reactions of this compound

The reactivity of this compound is primarily governed by the two benzyloxy groups and the central aromatic ring.

Cleavage of Benzyl Ethers (Debenzylation)

The benzyl groups in this compound serve as excellent protecting groups for the hydroxyl functionalities of resorcinol. Their removal, or debenzylation, regenerates the diol and is a crucial step in multi-step syntheses.

Common Debenzylation Methods:

-

Catalytic Hydrogenolysis: This is a mild and widely used method involving the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5] This reaction is typically clean and high-yielding.[5]

-

Acid-Catalyzed Cleavage: Strong acids can cleave the ether linkage, but this method is less common due to the potential for side reactions on sensitive substrates.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly under photoirradiation.[2][6]

-

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) offer a mild and selective method for debenzylation, tolerating a variety of other functional groups.[1]

Caption: General scheme for the debenzylation of this compound.

Electrophilic Aromatic Substitution

The central benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two benzyloxy groups. These groups are ortho, para-directing.[7][8]

The directing effects of the two meta-positioned benzyloxy groups are reinforcing, directing incoming electrophiles to the 2, 4, and 6 positions. The 4- and 6-positions are sterically more accessible than the 2-position, which is hindered by the two adjacent benzyloxy groups. Therefore, substitution is expected to occur predominantly at the 4- and 6-positions.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules.

-

Protecting Group: As detailed above, the primary application of this compound is as a protected form of resorcinol. This allows for chemical modifications on other parts of a molecule without affecting the hydroxyl groups, which can be deprotected in a later step.

-

Synthesis of Bioactive Molecules: Resorcinol derivatives are found in numerous natural products and pharmacologically active compounds. The use of this compound as a starting material allows for the controlled introduction of the resorcinol moiety into these target molecules. For instance, benzyloxy-containing pyrazole derivatives have been investigated as potential antiproliferative agents.[9]

-

Precursor to Functionalized Materials: The resorcinol framework is a key component in the synthesis of various polymers and resins. This compound can serve as a precursor to novel functionalized materials where the controlled deprotection of the hydroxyl groups can lead to specific material properties.

-

Bioisosteres in Medicinal Chemistry: The 1,3-disubstituted benzene pattern is a common motif in drug molecules.[10] this compound can be a starting point for the synthesis of various analogs and bioisosteres in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

benzyl ether cleavage. YouTube. [Link]

-

Scheme 2. Preparation of 1,3-bis(allyloxy)benzene. ResearchGate. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

-

Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed. [Link]

-

This compound | C20H18O2 | CID 1363616. PubChem. [Link]

-

Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central. [Link]

Sources

- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. This compound | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3769-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of 1,3-Dibenzyloxybenzene (CAS No. 3769-42-4)

This guide provides a comprehensive technical framework for the unambiguous identification, characterization, and purity assessment of 1,3-Dibenzyloxybenzene. Intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document synthesizes core analytical principles with practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for confirming the molecular identity and integrity of this important chemical intermediate.

Introduction and Strategic Importance

This compound, also known as Resorcinol Dibenzyl Ether, is a key organic building block.[1][2] Its structure features a central 1,3-disubstituted benzene ring flanked by two benzyloxy groups. This configuration makes it a valuable precursor in multi-step organic syntheses. The benzyl groups serve as robust protecting groups for the phenol functionalities of the resorcinol core, which can be selectively removed under specific conditions to reveal reactive hydroxyl groups. This strategic utility is paramount in the synthesis of complex polyphenolic compounds, natural products, and active pharmaceutical ingredients (APIs).

Given its role as a foundational reagent, verifying the identity and purity of this compound is a critical first step in any synthetic campaign to prevent the introduction of impurities that could compromise reaction yields, lead to complex purification challenges, or generate undesirable side products. This guide outlines a multi-technique analytical workflow designed for its complete and reliable characterization.

Physicochemical Characteristics and Molecular Structure

A foundational step in identification is the confirmation of basic physical and chemical properties against established reference data. These parameters provide the first-pass criteria for sample verification.

Molecular Structure

The chemical structure of this compound is fundamental to understanding its spectral and chromatographic behavior.

Caption: 2D Chemical Structure of this compound.

Core Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 3769-42-4 | [1][3] |

| Molecular Formula | C₂₀H₁₈O₂ | [3][4] |

| Molecular Weight | 290.36 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystals | [1][5][6] |

| Melting Point | 71.0 to 76.0 °C | [5] |

| IUPAC Name | 1,3-bis(phenylmethoxy)benzene | [4] |

| Synonyms | 1,3-Bis(benzyloxy)benzene, Resorcinol Dibenzyl Ether | [1][5] |

Synthesis and Purification Workflow

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. The most common laboratory-scale synthesis is the Williamson ether synthesis . This reaction involves the deprotonation of resorcinol (1,3-dihydroxybenzene) with a suitable base (e.g., K₂CO₃, NaH) to form a diphenoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Caption: General workflow for the synthesis and purification of this compound.

Common Impurities to Consider:

-

Unreacted Resorcinol: Highly polar, easily removed with a basic wash during workup.

-

Unreacted Benzyl Halide: Can be removed during solvent evaporation or chromatography.

-

1-(Benzyloxy)-3-hydroxybenzene: The mono-substituted intermediate. Its polarity is intermediate between resorcinol and the final product.

-

Benzyl Alcohol: Formed from hydrolysis of the benzyl halide.

Analytical Identification and Characterization

A multi-modal analytical approach is required for definitive identification and purity assessment. No single technique is sufficient; instead, the convergence of data from mass spectrometry, NMR, and infrared spectroscopy provides an irrefutable signature of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. It is the primary technique for confirming the molecular formula.

Experimental Protocol (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC serves to separate the analyte from any residual solvent and volatile impurities.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280-300 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Expected Data & Interpretation: The mass spectrum provides a unique fingerprint of the molecule.[7]

| Feature | Expected m/z | Interpretation |

| Molecular Ion [M]⁺˙ | 290.13 | Corresponds to the molecular weight of C₂₀H₁₈O₂.[4] |

| Base Peak | 91 | Tropylium ion [C₇H₇]⁺ . Formed by the highly favorable cleavage of the benzyl C-O bond and rearrangement. This is a hallmark of benzyl ethers. |

| Other Fragments | 199 | [M - C₇H₇]⁺ . Loss of a benzyl radical from the molecular ion. |

| 181 | Further fragmentation, potentially involving loss of water from the [M - C₇H₇]⁺ fragment. | |

| 77 | Phenyl cation [C₆H₅]⁺ . |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the unique carbon environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Data & Interpretation for ¹H NMR (in CDCl₃): The molecule's symmetry simplifies the spectrum of the central ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.45 | Multiplet (m) | 10H | Aromatic protons of the two benzyl groups (Ph-CH₂) |

| ~ 7.20 | Triplet (t) | 1H | C5-H of the central resorcinol ring |

| ~ 6.65 | Doublet (d) | 2H | C4-H and C6-H of the central resorcinol ring |

| ~ 6.60 | Triplet (t) | 1H | C2-H of the central resorcinol ring |

| ~ 5.05 | Singlet (s) | 4H | Methylene protons (-O-CH₂ -Ph) |

Expected Data & Interpretation for ¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the benzylic carbons and the aromatic carbons.[8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C 1 and C 3 (ipso-carbons of the central ring, attached to oxygen) |

| ~ 137 | ipso-Carbon of the benzyl rings |

| ~ 130 | C 5 of the central ring |

| ~ 127-129 | ortho-, meta-, and para-Carbons of the benzyl rings |

| ~ 108 | C 4 and C 6 of the central ring |

| ~ 103 | C 2 of the central ring |

| ~ 70 | Methylene carbon (-O-CH₂ -Ph) |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, it is used to confirm the presence of the aromatic rings and the crucial C-O ether linkages.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands (peaks) and compare them to known values for aromatic ethers.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds from all three rings.[9] |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H bonds of the methylene (-CH₂-) groups. |

| 1600, 1585, 1495, 1450 | C=C Stretch | Aromatic ring skeletal vibrations.[10] |

| ~1250 (strong) | C-O Stretch | Asymmetric C-O-C (aryl-alkyl ether) stretch. This is a key diagnostic peak. |

| ~1050 (strong) | C-O Stretch | Symmetric C-O-C (aryl-alkyl ether) stretch. |

| 810 - 750 | C-H Bend | Out-of-plane bending for the 1,3-disubstituted central ring.[9] |

| 770 - 730 & ~690 | C-H Bend | Out-of-plane bending for the monosubstituted benzyl rings.[9] |

Integrated Analytical Workflow for Quality Control

For routine quality control or in a drug development setting, these analytical techniques should be deployed in a logical sequence to efficiently confirm identity, purity, and quality.

Caption: A logical workflow for the comprehensive quality control of this compound.

Conclusion

The definitive identification of this compound (CAS: 3769-42-4) relies on a synergistic application of chromatographic and spectroscopic techniques. While basic properties and purity can be quickly assessed, unambiguous confirmation is only achieved when the molecular weight from Mass Spectrometry, the functional group signature from Infrared Spectroscopy, and the precise atomic connectivity from NMR Spectroscopy are all in perfect agreement with the known structure. Adherence to this rigorous, multi-faceted analytical workflow ensures the quality and reliability of this crucial synthetic building block, thereby upholding the integrity of subsequent research and development efforts.

References

-

CP Lab Safety. 1, 3-Dibenzyloxybenzene, min 96% (GC), 1 gram. [Link]

-

SpectraBase. This compound Mass Spectrum (GC). Wiley Science Solutions. [Link]

-

Win-Win Chemical. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1363616, this compound. [Link]

-

Supporting Information for Organic Syntheses. 1H NMR and 13C NMR spectra. [Link]

-

National Institute of Standards and Technology (NIST). 1,3-Dibenzoylbenzene in NIST WebBook. [Link]

-

SpectraBase. This compound 13C NMR Chemical Shifts. Wiley Science Solutions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77388, 1,3-Dibenzoylbenzene. [Link]

-

ResearchGate. Synthesis of 1,3-di(3-hydroxyphenoxy)benzene. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Benzene - Analytical Methods. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76911, 1,3-Diphenoxybenzene. [Link]

-

National Institute of Standards and Technology (NIST). 1,4-Dibenzyloxybenzene in NIST WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology. [Link]

-

National Center for Biotechnology Information. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Ethylbenzene - Analytical Methods. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14534489, 2-(Benzyloxy)-1,3-dibromobenzene. [Link]

-

Smith, B. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Benzene. [Link]

Sources

- 1. This compound | 3769-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3769-42-4 this compound 1,3-二苄氧基苯 -Win-Win Chemical [win-winchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | 3769-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1,3-Dibenzyloxybenzene (Resorcinol Dibenzyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibenzyloxybenzene, a versatile diether of resorcinol. It delves into the compound's nomenclature, physicochemical properties, and synthesis methodologies. The guide emphasizes its critical role as a protecting group and a core structural motif in the development of advanced pharmaceutical agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization in organic synthesis and medicinal chemistry.

Introduction and Nomenclature

This compound, also widely known as Resorcinol Dibenzyl Ether, is an aromatic ether that serves as a key building block in organic synthesis. Its structure consists of a benzene ring substituted at the 1 and 3 positions with benzyloxy groups. This arrangement imparts specific chemical reactivity and physical properties that are leveraged in various synthetic strategies.

Synonyms and Identifiers:

-

Alternative Name: 1,3-Bis(phenylmethoxy)benzene

The terms this compound and Resorcinol Dibenzyl Ether will be used interchangeably throughout this guide.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C20H18O2 | [2][5][6] |

| Molecular Weight | 290.36 g/mol | [1][2][5][6] |

| Appearance | White to light yellow or light orange powder/crystal | [1][2][4] |

| Melting Point | 71.0 to 76.0 °C | [1] |

| Purity (GC) | >96.0% | [1][2][5] |

| Solubility | Readily soluble in ether and alcohol; insoluble in chloroform and carbon disulfide. | [7] |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the diphenoxide of resorcinol acts as the nucleophile, attacking two equivalents of benzyl halide.

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers and remains a cornerstone of organic synthesis.[8][9] The reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group.[9][10] For this reason, the use of primary alkyl halides, such as benzyl chloride or benzyl bromide, is ideal to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[8][11]

Causality Behind Experimental Choices

-

Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl groups of resorcinol (pKa ≈ 9.15) to form the more nucleophilic diphenoxide.[7] Sodium hydroxide or potassium carbonate are commonly used due to their efficacy and cost-effectiveness. The use of a base is crucial as the reaction between a neutral alcohol and an alkyl halide is significantly slower.[8]

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed. These solvents can dissolve both the ionic resorcinol salt and the organic benzyl halide, facilitating the reaction. They also do not participate in the reaction, unlike protic solvents which could solvate the nucleophile and reduce its reactivity.

-

Reaction Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize side reactions.

Detailed Experimental Protocol

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Benzyl chloride or Benzyl bromide

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or Acetone

-

Distilled water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in DMF.

-

Add a stoichiometric amount of powdered sodium hydroxide or potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the resorcinol diphenoxide.

-

Slowly add two equivalents of benzyl chloride or benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The benzyl groups in this compound serve as effective protecting groups for the hydroxyl functionalities of resorcinol. Benzyl ethers are widely used in multi-step organic synthesis due to their stability to a wide range of reaction conditions, including acidic and basic media, and their susceptibility to cleavage under specific, mild conditions.[12][13]

Role as a Protecting Group

The primary utility of the benzyl ether moiety lies in its role as a protecting group for alcohols.[14] This is crucial in complex syntheses where other functional groups in the molecule need to be modified without affecting the hydroxyl groups.

Deprotection Strategies: The cleavage of benzyl ethers can be achieved through several methods, allowing for strategic deprotection in a synthetic route:

-

Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[13] This method is generally clean and high-yielding.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers.[13][15] This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.

-

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is limited to substrates that are stable to acidic conditions.[13]

A Core Scaffold in Medicinal Chemistry

Recent research has highlighted the significance of the resorcinol dibenzyl ether scaffold in the development of novel therapeutic agents. Specifically, derivatives of this compound have shown promise as inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[16][17][18]

In a notable study, a series of resorcinol dibenzyl ether-based compounds were designed and synthesized as PD-1/PD-L1 inhibitors.[16] One of the lead compounds, P18 , demonstrated high inhibitory activity with an IC50 value of 9.1 nM.[16][19] This compound also exhibited improved drug-like properties, including enhanced water solubility and favorable pharmacokinetics, and was effective in suppressing tumor growth in a humanized mouse model.[16][19] Another compound, NP19 , also based on the resorcinol dibenzyl ether scaffold, showed an IC50 of 12.5 nM and displayed significant in vivo antitumor efficacy.[17][18][20][21] These findings underscore the potential of the this compound core in the design of next-generation small-molecule cancer immunotherapies.

Visualization of a Key Application

Caption: Role of this compound in developing PD-1/PD-L1 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[22][23] It is also very toxic to aquatic life.[22][23][24]

-

Benzyl Chloride/Bromide: These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood.

-

Sodium Hydroxide: A strong corrosive base. Contact with skin and eyes should be avoided.

-

This compound: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[25]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical.[22][23][24][25][26]

Conclusion

This compound is a valuable and versatile compound in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and the stability of its benzyl ether linkages make it an excellent choice for protecting hydroxyl groups. Furthermore, the emergence of the resorcinol dibenzyl ether scaffold as a privileged structure in the design of potent PD-1/PD-L1 inhibitors highlights its growing importance in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in their synthetic endeavors.

References

-

CP Lab Safety. (n.d.). This compound, min 96% (GC), 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1363616, this compound. Retrieved from [Link]

- Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of organic chemistry, 71(19), 7407–7410.

- Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 42(35), 6233-6235.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

- Pieber, B., & Seeberger, P. H. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein journal of organic chemistry, 14, 1159–1165.

- Li, Y., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry, 63(24), 15946-15959.

- Cheng, X., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry, 63(15), 8348-8362.

-

ACS Publications. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Retrieved from [Link]

-

ResearchGate. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Retrieved from [Link]

-

Techno Pharmchem. (2021). RESORCINOL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet - Resorcinol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. This compound | 3769-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 3769-42-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Resorcinol - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. atamankimya.com [atamankimya.com]

- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. technopharmchem.com [technopharmchem.com]

- 23. cpachem.com [cpachem.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dibenzyloxybenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 1,3-dibenzyloxybenzene, a key intermediate in organic synthesis. With a focus on practical application and scientific integrity, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Benzyl Protecting Groups in Phenol Chemistry

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, while being crucial functionalities in many bioactive molecules, are susceptible to a wide range of reactions. Their acidic nature and nucleophilicity can interfere with desired chemical transformations elsewhere in the molecule. The benzyl group serves as a robust and versatile protecting group for phenols, offering stability across a broad spectrum of reaction conditions, yet being readily cleavable under specific, mild conditions.

This compound, also known as resorcinol dibenzyl ether, is a prime example of the strategic application of this protective strategy. By masking the two hydroxyl groups of resorcinol, it provides a stable, lipophilic building block that can be carried through numerous synthetic steps before the final deprotection to reveal the free phenol functionalities. This guide will delve into the core physicochemical properties, spectral characteristics, and synthetic considerations of this important compound.

Core Physicochemical Properties

A thorough understanding of the physical properties of a chemical compound is fundamental to its handling, storage, and application in experimental work. This compound is a stable, crystalline solid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₂ | [1][2] |

| Molecular Weight | 290.36 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder or crystal | [1] |

| Melting Point | 71.0 to 76.0 °C | |

| Boiling Point (Predicted) | 440.3 ± 25.0 °C | [3] |

| Solubility | Insoluble in water | [4] |

| Purity (Typical) | >96.0% (by GC) | [1] |

Expert Insight: The melting point range of 71.0 to 76.0 °C is a critical parameter for assessing the purity of a sample. A broad melting range may indicate the presence of impurities. The predicted high boiling point underscores the compound's low volatility and stability under ambient conditions. Its insolubility in water is consistent with its nonpolar, aromatic character, necessitating the use of organic solvents for reactions and purification.

Synthesis and Reaction Chemistry

The most common and logical synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the dianion of resorcinol acts as the nucleophile, attacking two equivalents of a benzyl halide.

General Synthesis Protocol

This protocol is a representative example based on established chemical principles.

Reaction: Resorcinol + 2 Benzyl Bromide → this compound + 2 HBr

Reagents and Solvents:

-

Resorcinol

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide)

Step-by-Step Methodology:

-

Preparation: To a solution of resorcinol in the chosen solvent, add the base. The mixture is stirred at room temperature to facilitate the formation of the resorcinol dianion.

-

Addition of Benzyl Halide: Benzyl bromide is added dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and commonly used base for this transformation. For a more rapid reaction, a stronger base like sodium hydride can be employed, but this requires stricter anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Purification Method: Recrystallization is often sufficient for purification if the reaction proceeds cleanly. Column chromatography provides a more rigorous purification if byproducts are present.

Deprotection

The benzyl ether groups of this compound are typically cleaved via catalytic hydrogenation.

Reaction: this compound + H₂ (g) --(Pd/C)--> Resorcinol + 2 Toluene

Expert Insight: This deprotection is clean and efficient, yielding the free phenol and toluene as the only byproduct, which is easily removed. This orthogonality makes the benzyl group a favored choice in complex syntheses.

Spectral Characterization: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 290.36, corresponding to its molecular weight.[2][5] A prominent fragment ion is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the central benzene ring and the two benzyl groups, as well as a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.[2][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (which would be present in resorcinol) and the presence of C-O-C ether stretching vibrations.[2][5]

Applications in Drug Development and Research

While specific, marketed drugs containing the this compound moiety are not prominently documented, its utility lies in its role as a versatile intermediate. The protected resorcinol core is a common structural motif in a variety of biologically active compounds, including:

-

Enzyme Inhibitors: The 1,3-dihydroxybenzene (resorcinol) scaffold is found in numerous enzyme inhibitors. This compound provides a lipophilic precursor that can be elaborated before deprotection to reveal the active pharmacophore.

-

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. The controlled deprotection of this compound can be a key step in the synthesis of novel antioxidant agents.

-

Polymer Chemistry: Dihydroxybenzenes are important monomers in the synthesis of advanced polymers. The protected form allows for controlled polymerization strategies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Handling: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a valuable chemical entity, primarily serving as a protected form of resorcinol in multi-step organic synthesis. Its well-defined physical properties, predictable reactivity, and characteristic spectral signature make it a reliable building block for researchers in academia and industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel chemical entities with potential therapeutic applications.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Deprotection of this compound to yield resorcinol.

References

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound | C20H18O2 | CID 1363616 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Role of 1,3-Dibenzyloxybenzene in Complex Synthesis

An In-Depth Technical Guide to 1,3-Dibenzyloxybenzene: Properties, Synthesis, and Applications

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. This compound, also known as Resorcinol Dibenzyl Ether, emerges not merely as a stable aromatic ether but as a crucial synthetic intermediate. Its primary utility lies in serving as a protected form of resorcinol (1,3-dihydroxybenzene), a highly versatile but often overly reactive building block. The introduction of benzyl ether protecting groups allows chemists to mask the nucleophilic and acidic hydroxyl functionalities, thereby enabling selective reactions at other positions on the aromatic ring. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and strategic deployment in multi-step synthetic campaigns aimed at novel therapeutics and advanced materials.

Part 1: Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white to light yellow crystalline solid under standard conditions.[1][2][3] Its key identifiers and properties are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₂ | [3][4][5][6] |

| Molecular Weight | 290.36 g/mol | [3][6][7] |

| IUPAC Name | 1,3-bis(phenylmethoxy)benzene | [4] |

| Common Synonyms | 1,3-Bis(benzyloxy)benzene, Resorcinol Dibenzyl Ether | [1][2][4] |

| CAS Number | 3769-42-4 | [4][5][8] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 71.0 - 76.0 °C | [1][2] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The most reliable and common method for preparing this compound is through a Williamson ether synthesis. This classical Sₙ2 reaction provides a high yield and is straightforward to perform with standard laboratory equipment.

Causality Behind the Synthetic Choice

The Williamson ether synthesis is selected for its efficiency and robustness. The reaction involves the deprotonation of a weakly acidic alcohol (or phenol) to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide from an alkyl halide. For this synthesis, the resorcinol starting material is deprotonated by a mild base, and the resulting diphenoxide attacks two equivalents of benzyl bromide. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, including in-process checks and purification to ensure the desired product's identity and purity.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and acetone (10 mL per gram of resorcinol).

-

Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure fine dispersion of the reagents.

-

-

Reagent Addition:

-

Add benzyl bromide (2.2 eq.) to the suspension dropwise over 10 minutes. Rationale: The slight excess of benzyl bromide ensures complete conversion of the resorcinol, while the dropwise addition helps to control any initial exotherm.

-

-

Reaction Execution & Monitoring:

-

Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the resorcinol spot.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr byproduct).

-

Wash the collected solids with a small amount of fresh acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted resorcinol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the resulting crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

-

Part 3: Spectroscopic Characterization

Post-synthesis, the structure and purity of this compound are confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.[4][6][7][9]

| Technique | Expected Data / Key Features |

| ¹H NMR | - ~5.1 ppm (s, 4H): Singlet corresponding to the four benzylic protons (-O-CH₂ -Ph).- ~6.6-6.7 ppm (m, 3H): Multiplets for the protons on the central resorcinol ring.- ~7.2-7.5 ppm (m, 11H): Multiplets corresponding to the ten protons of the two benzyl rings and the remaining proton on the central ring. |

| ¹³C NMR | - ~70 ppm: Signal for the benzylic carbon (-O-C H₂-Ph).- ~102-130 ppm: A complex series of signals for the aromatic carbons.- ~137 ppm: Signal for the ipso-carbon of the benzyl rings.- ~160 ppm: Signal for the carbons on the central ring attached to the ether oxygens (C-O). |

| FT-IR (cm⁻¹) | - ~3050-3030: Aromatic C-H stretch.- ~2950-2850: Aliphatic C-H stretch (from the -CH₂- groups).- ~1600, 1495: Aromatic C=C stretching vibrations.- ~1250-1200: Aryl-alkyl ether C-O asymmetric stretch (strong).- ~1050-1020: Aryl-alkyl ether C-O symmetric stretch. |

| Mass Spec (GC-MS) | - Molecular Ion (M⁺): m/z = 290.13.[4][5][6] |

Part 4: Strategic Applications in Drug Development

The true value of this compound is realized in its application as a synthetic intermediate. Benzene derivatives are the most common ring systems found in marketed drugs, often serving as scaffolds to present key pharmacophoric elements.[10]

The "Protect-Modify-Deprotect" Strategy

The core utility of this compound is enabling regioselective modification of the resorcinol core. The benzyl ethers are robust protecting groups, stable to a wide range of reaction conditions (e.g., organometallics, non-reducing acids/bases), but can be readily cleaved when desired.

Caption: The Protect-Modify-Deprotect strategy using this compound.

This strategy allows researchers to perform chemistry on the central ring that would be impossible with free hydroxyl groups. For example, electrophilic aromatic substitution (e.g., bromination, nitration, Friedel-Crafts acylation) can be directed to the 4-position, which is activated by the two ether groups. Following modification, the benzyl groups can be cleanly removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), regenerating the free hydroxyls to yield a functionalized resorcinol derivative, a valuable building block for more complex targets.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Handling: Always handle in a well-ventilated place, such as a chemical fume hood.[8] Wear suitable personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][11] Avoid formation and inhalation of dust.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[11]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1363616, this compound. Available at: [Link]

-

Stenutz, R. 1,3-bisbenzoyloxybenzene. Available at: [Link]

-

Wiley (2025). This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

Wiley (2025). This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Wiley (2026). This compound - SpectraBase. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Available at: [Link]

-

ResearchGate. Synthesis of 1,3-di(3-hydroxyphenoxy)benzene. Available at: [Link]

-

Chemex Int. (2024). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Boström, J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. This compound | 3769-42-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 3769-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C20H18O2 | CID 1363616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. echemi.com [echemi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Initial Synthesis of 1,3-Dibenzyloxybenzene from Resorcinol

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount. Resorcinol (benzene-1,3-diol), with its two reactive hydroxyl groups, is a foundational building block for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced polymers.[1][2] However, the high reactivity of its hydroxyl groups often necessitates protection to achieve selective transformations at other sites of a molecule. The synthesis of 1,3-dibenzyloxybenzene, also known as resorcinol dibenzyl ether, represents a robust and fundamental protection strategy.

This guide provides a comprehensive overview of the synthesis of this compound from resorcinol, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a detailed and field-proven experimental protocol, address common challenges in process optimization, and emphasize the critical safety considerations required for handling the associated reagents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this essential transformation.

Core Principle: The Williamson Ether Synthesis

The formation of this compound from resorcinol is a classic application of the Williamson ether synthesis, a powerful method for preparing ethers developed by Alexander Williamson in 1850.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core transformation involves two key steps that occur sequentially in the same reaction vessel:

-

Deprotonation: The phenolic protons of resorcinol are acidic and are removed by a suitable base. This deprotonation generates a highly nucleophilic phenoxide dianion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This SN2 displacement breaks the carbon-bromine bond and forms a new carbon-oxygen bond, yielding the ether.

Given that resorcinol possesses two hydroxyl groups, the process occurs twice to yield the desired disubstituted product. The choice of a primary benzylic halide like benzyl bromide is ideal, as it is highly susceptible to SN2 attack and less prone to the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[4][5]

Causality of Reagent Selection

-

Base (Potassium Carbonate, K₂CO₃): For the synthesis of aryl ethers, moderately strong bases like potassium carbonate are often preferred.[5] While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is a non-hygroscopic, easy-to-handle solid that is sufficiently basic to deprotonate the phenol without introducing overly harsh conditions that might promote side reactions.

-

Solvent (Acetone or DMF): The reaction is best conducted in a polar aprotic solvent.[5][6] Solvents like acetone or dimethylformamide (DMF) effectively solvate the potassium cation, leaving the carbonate anion more "naked" and reactive. This enhances the rate of deprotonation and the subsequent nucleophilic attack.[4]

Safety and Reagent Data

A rigorous approach to safety is non-negotiable. The primary hazards in this synthesis are associated with the starting materials. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent | CAS No. | Hazard Statements | Key Precautions |

| Resorcinol | 108-46-3 | Harmful if swallowed. Causes skin and serious eye irritation. Very toxic to aquatic life.[7][8][9] | Avoid contact with skin and eyes. Do not ingest. Prevent release to the environment. |

| Benzyl Bromide | 100-39-0 | Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Lachrymator.[10][11] | Work in a well-ventilated fume hood. Keep away from ignition sources. Avoid inhaling vapors.[11] |

| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid contact with eyes. Minimize dust generation. |

| Acetone | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and open flames. Ensure adequate ventilation. |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. The quantities are based on a 20 mmol scale of the limiting reagent, resorcinol.

Reagents and Materials

| Compound | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Resorcinol | 110.11 | 2.20 g | 20.0 | 1.0 |

| Benzyl Bromide | 171.04 | 7.52 g (5.2 mL) | 44.0 | 2.2 |

| Potassium Carbonate | 138.21 | 6.08 g | 44.0 | 2.2 |

| Acetone | 58.08 | 100 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add resorcinol (2.20 g), anhydrous potassium carbonate (6.08 g), and acetone (100 mL).

-

Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Through the top of the condenser, carefully add benzyl bromide (5.2 mL).

-

Reaction Conditions: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of fresh acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil/solid in dichloromethane (100 mL).

-

Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted resorcinol.

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water.[12]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol or isopropanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

-

Final Product:

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

The expected product is this compound, a white to off-white crystalline solid.[13]

-

Confirm the identity and purity via melting point analysis (literature M.P. 71-76 °C) and spectroscopic methods (¹H NMR, ¹³C NMR).

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive base (e.g., hydrated K₂CO₃).- Poor quality of benzyl bromide. | - Extend reflux time and monitor by TLC.- Ensure anhydrous conditions and use freshly dried K₂CO₃.- Use freshly distilled or high-purity benzyl bromide. |

| Presence of Mono-substituted Product | - Insufficient amount of benzyl bromide or base.- Short reaction time. | - Use a slight excess of the alkylating agent and base (e.g., 2.2 equivalents each).- Ensure the reaction goes to completion.- The mono-ether can be separated from the di-ether by column chromatography. |

| Low Yield after Purification | - Product loss during aqueous work-up.- Inefficient recrystallization (e.g., wrong solvent, cooling too quickly). | - Ensure complete extraction from the aqueous phase.- Perform solvent screening for recrystallization to maximize recovery.- Consider purification by column chromatography for difficult cases.[12] |

| Product Degradation | - Unlikely under these conditions but prolonged exposure to strong acid/base at high temperatures can cleave ethers. | - Adhere to the recommended protocol; avoid excessive heat or unnecessarily harsh work-up conditions. |

Conclusion

The Williamson ether synthesis provides a reliable, efficient, and scalable method for preparing this compound from resorcinol. By understanding the SN2 mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can consistently obtain high yields of the desired product. This protected resorcinol derivative serves as a valuable intermediate, enabling more complex synthetic strategies in drug discovery and materials science by masking the reactivity of the phenolic hydroxyl groups.[14][15] The self-validating nature of this protocol, combined with stringent safety practices, ensures its utility and reproducibility in a professional research environment.

References

- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Resorcinol - Safety Data Sheet. (2015). Fisher Scientific.

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press.

- Benzyl Bromide - Safety Data Sheet. (2024). Sigma-Aldrich.

- Resorcinol - Material Safety Data Sheet. (n.d.). Techno PharmChem.

- Williamson Ether Synthesis. (2025). J&K Scientific LLC.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Safety Data Sheet: Resorcinol. (n.d.). Carl ROTH.

- Experiment 06 Williamson Ether Synthesis. (n.d.). West Chester University.

- Synthesis of 1,3-di(3-hydroxyphenoxy)benzene. (n.d.). ResearchGate.

- Benzyl-Bromide - Safety Data Sheet. (2013). MilliporeSigma.

- This compound. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Autech Industry Co., Limited.

- 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. (2025). ChemicalBook.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.

- Resorcinol synthesis. (2003). Sciencemadness Discussion Board.

- Process for manufacture of resorcinol. (1989). Google Patents.

- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). Journal of Medicinal Chemistry.

- Resorcinol. (n.d.). Wikipedia.

- This compound. (n.d.). CymitQuimica.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences.

- Purification of (3-iodopropoxy)Benzene. (2025). Benchchem Technical Support Center.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resorcinol - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. fishersci.com [fishersci.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. westliberty.edu [westliberty.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. nbinno.com [nbinno.com]

- 15. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Laboratory Synthesis of Resorcinol Dibenzyl Ether (1,3-Dibenzyloxybenzene)

This guide provides an in-depth exploration of the laboratory-scale synthesis of resorcinol dibenzyl ether. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the necessary techniques for ensuring a high-yield, high-purity outcome. The synthesis is grounded in the classical Williamson ether synthesis, a robust and widely used method for preparing ethers.[1]

Chapter 1: Theoretical Foundation - The Williamson Ether Synthesis

The formation of resorcinol dibenzyl ether from resorcinol and benzyl chloride is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core principle involves the deprotonation of an alcohol (in this case, the phenolic hydroxyl groups of resorcinol) to form a potent nucleophile, the alkoxide (or phenoxide), which then attacks an electrophilic carbon atom bearing a good leaving group (typically a halide).[4]

Key Mechanistic Steps:

-

Deprotonation: Resorcinol (1,3-dihydroxybenzene) possesses two acidic phenolic hydroxyl groups.[5] In the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), these protons are abstracted to form the resorcinolate dianion. This dianion is a powerful nucleophile due to the high electron density on the oxygen atoms. The choice of a moderately strong base like potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the alkyl halide.

-

Nucleophilic Attack (SN2): The newly formed phenoxide ions attack the electrophilic benzylic carbon of benzyl chloride. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[1][2] The chloride ion is displaced as the leaving group. Since resorcinol has two hydroxyl groups, this process occurs twice to yield the desired dibenzyl ether.

The SN2 nature of this reaction dictates the ideal substrates. Primary alkyl halides, like benzyl chloride, are excellent electrophiles for this reaction as they are sterically unhindered, minimizing the competing E2 elimination reaction that can be problematic with secondary and tertiary halides.[2][4]

Chapter 2: Safety, Reagents, and Equipment

2.1 Critical Safety Precautions

A thorough understanding and implementation of safety protocols are paramount. This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

-

Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[6][7] It is also very toxic to aquatic life. Avoid dust formation and ensure adequate ventilation.[7]

-

Benzyl Chloride: A lachrymator (induces tearing), corrosive, and a suspected carcinogen.[8][9] It is fatal if inhaled and causes severe skin burns and eye damage.[8] All handling must be done in a fume hood with appropriate personal protective equipment (PPE).[9][10]

-

Acetone/Ethanol: Highly flammable solvents. Keep away from ignition sources.

-

Potassium Carbonate: An irritant. Avoid inhalation of dust.

Mandatory PPE:

-

Nitrile gloves (inspect before use).[8]

-

Splash-proof safety goggles and a face shield.[8]

-

A properly fitted laboratory coat.

2.2 Reagent and Equipment Data

All reagents should be of analytical grade or higher.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| Resorcinol | 110.11 | 5.51 g | 0.05 mol | Starting Material |

| Benzyl Chloride | 126.58 | 13.29 g (12.0 mL) | 0.105 mol | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 15.2 g | 0.11 mol | Base |

| Acetone (or Ethanol) | - | 150 mL | - | Solvent |

| Diethyl Ether | - | ~100 mL | - | Extraction Solvent |